7-ethyl-1H-indole-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitors SAR Studies

Source the definitive 7-ethylindole building block for your kinase inhibitor program. Unlike generic indole-3-carboxylic acid (CAS 771-50-6), this bifunctional scaffold provides a pre-installed C7-ethyl lipophilic handle essential for p38 MAPK inhibitor potency and selectivity. The C3-carboxylic acid enables efficient, orthogonal conjugation for probe development. Using this specific regioisomer eliminates inefficient late-stage C-H functionalization, accelerating SAR library synthesis. Available in bulk from multiple suppliers, this intermediate reduces step-count for scalable process chemistry routes.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 948581-62-2
Cat. No. B1437818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-1H-indole-3-carboxylic acid
CAS948581-62-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CN2)C(=O)O
InChIInChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)
InChIKeyYMTWREQDWBJODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1H-indole-3-carboxylic acid (CAS 948581-62-2): A Key Synthetic Building Block for C7-Substituted Indole Pharmacophores


7-Ethyl-1H-indole-3-carboxylic acid (CAS 948581-62-2) is a bifunctional indole derivative that serves as a specialized synthetic building block in medicinal chemistry and agrochemical research. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, the compound features a carboxylic acid group at the 3-position and an ethyl substituent at the 7-position of the indole ring . This substitution pattern distinguishes it from unsubstituted indole-3-carboxylic acid (CAS 771-50-6) and other positional isomers. The compound is primarily utilized as a key intermediate for the construction of C7-functionalized indole-based pharmacophores, including p38 MAPK inhibitors and antiviral agents, where precise control over substitution regiochemistry is essential for target engagement .

Procurement Risk Analysis: Why Unsubstituted Indole-3-carboxylic acid or C5/C6 Isomers Cannot Substitute for 7-Ethyl-1H-indole-3-carboxylic acid


Generic substitution with unsubstituted indole-3-carboxylic acid (CAS 771-50-6) or alternative C5/C6-substituted isomers is not viable due to fundamental differences in the synthetic utility and the pharmacological relevance of the resulting products. The 7-ethyl group provides a specific lipophilic handle and steric environment distinct from hydrogen or substituents at other positions. In structure-activity relationship (SAR) studies of indole-based p38 MAPK inhibitors, the position and nature of the substituent on the indole ring critically determine both potency and selectivity . Furthermore, substitution at the 7-position influences the electron density of the indole ring, affecting the reactivity of the C3-carboxylic acid in downstream amide coupling or esterification reactions . Therefore, substituting this compound with a regioisomer or a non-ethylated analog would lead to a different synthetic intermediate and, consequently, a final product with altered, and likely suboptimal, biological properties, invalidating the experimental design.

Quantitative Differentiation Evidence for 7-Ethyl-1H-indole-3-carboxylic acid (CAS 948581-62-2) in Synthesis and Analytical Applications


C7-Substitution Enables Unique Synthetic Access to 7-Ethylindole-Derived p38 MAPK Inhibitor Scaffolds

7-Ethyl-1H-indole-3-carboxylic acid is a direct precursor for synthesizing C7-functionalized indole-based heterocycles that are critical in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors, a class of therapeutic agents for inflammatory diseases . Unsubstituted indole-3-carboxylic acid (CAS 771-50-6) lacks the ethyl group required for the specific lipophilic and steric interactions that confer potency to these inhibitors. Therefore, starting with 7-ethyl-1H-indole-3-carboxylic acid is essential for constructing the correct pharmacophore, eliminating the need for a difficult late-stage C7-alkylation.

Medicinal Chemistry Kinase Inhibitors SAR Studies

Commercial Availability and Purity Benchmarking for Reliable Research Procurement

Multiple commercial suppliers list 7-ethyl-1H-indole-3-carboxylic acid with high purity specifications, enabling researchers to source material suitable for sensitive applications. ChemScene offers the compound at ≥98% purity (Cat. No. CS-0462434) , while Ambeed (Cat. No. A741760) and AKSci (Cat. No. 6292AC) supply it at 95% purity . This range of purities allows for cost-effective procurement based on the specific needs of the project. For comparison, less common C7-substituted indole-3-carboxylic acids (e.g., 7-bromo or 7-methoxy) may have fewer commercial sources and less well-defined purity specifications, creating potential supply chain and quality assurance risks.

Chemical Sourcing Analytical Chemistry Procurement

Differentiation of Physical Properties from Unsubstituted Indole-3-carboxylic acid

The introduction of the 7-ethyl group alters key physicochemical properties compared to the unsubstituted indole-3-carboxylic acid. According to ChemSrc data, 7-ethyl-1H-indole-3-carboxylic acid has a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 422.9±25.0 °C at 760 mmHg . In contrast, unsubstituted indole-3-carboxylic acid (CAS 771-50-6) has a reported melting point of 232-234 °C. While these are predicted values, they indicate a fundamental change in intermolecular interactions and volatility due to the ethyl substitution. These differences can be relevant for purification (e.g., recrystallization solvent selection) and for analytical method development (e.g., HPLC retention time, GC-MS suitability).

Physical Chemistry Analytical Methods Synthetic Planning

Recommended Application Scenarios for 7-Ethyl-1H-indole-3-carboxylic acid in Scientific Procurement


Medicinal Chemistry: Synthesis of C7-Functionalized Kinase Inhibitor Libraries

This compound is an ideal starting material for medicinal chemistry groups engaged in the structure-activity relationship (SAR) optimization of indole-based kinase inhibitors, particularly p38 MAPK inhibitors . By using 7-ethyl-1H-indole-3-carboxylic acid, chemists can efficiently explore the chemical space around the C7-position without the need for inefficient late-stage functionalization of a pre-formed inhibitor scaffold. Procurement of this specific building block accelerates the synthesis of focused libraries where the 7-ethyl group is a fixed pharmacophoric element. This is supported by its established role as a precursor in this class of compounds .

Process Chemistry: Development of Scalable Routes for Drug Candidates

For process chemists tasked with developing a scalable, cost-effective route to a drug candidate containing a 7-ethylindole motif, this bifunctional building block offers a strategic advantage. The presence of both the C3-carboxylic acid and the C7-ethyl group in a single, commercially available molecule reduces the step count and avoids the use of expensive or hazardous reagents that might be required for a late-stage C7 alkylation. The availability of the compound in bulk quantities from multiple suppliers makes it a viable starting material for early process development and scale-up activities.

Chemical Biology: Synthesis of Affinity Probes and Chemical Tools

Chemical biologists developing small-molecule probes, such as activity-based probes or affinity chromatography ligands, can utilize 7-ethyl-1H-indole-3-carboxylic acid. The C3-carboxylic acid provides a convenient, orthogonal handle for conjugation to biotin, fluorophores, or solid supports via amide bond formation, while the 7-ethyl group maintains the target-binding affinity of the parent pharmacophore. This approach ensures the conjugated probe retains the biological activity observed for the unmodified lead compound, which is critical for successful target identification and validation experiments.

Analytical Chemistry: Development of Reference Standards and Method Validation

The high purity of commercially available 7-ethyl-1H-indole-3-carboxylic acid (e.g., ≥98% from ChemScene) qualifies it for use as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, or GC-MS methods for quantifying this specific intermediate or its downstream metabolites and degradation products in complex matrices. The well-defined physicochemical properties, including its predicted boiling point and density , provide additional parameters for method optimization and system suitability testing.

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